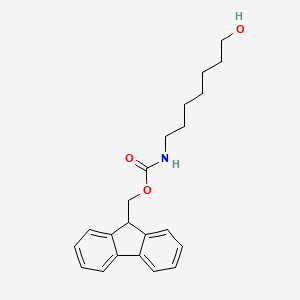

Fmoc-Ahp(7)-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

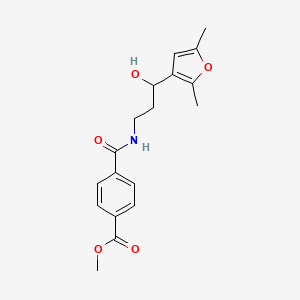

Fmoc-Ahp(7)-ol, also known as 7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid , is a chemical compound with the molecular formula C22H25NO4 . It has a molecular weight of 367.45 .

Synthesis Analysis

Fmoc-Ahp(7)-ol is typically synthesized using solid-phase peptide synthesis (SPPS) methods . The Fmoc protecting group is removed by a base, which triggers β-elimination of carbamic acid followed by the formation of an adduct with the dibenzofulvene (DBF) byproduct .Molecular Structure Analysis

The molecular structure of Fmoc-Ahp(7)-ol consists of a fluorenylmethyloxycarbonyl (Fmoc) group attached to a heptanoic acid chain . The Fmoc group is a common protecting group used in peptide synthesis .Chemical Reactions Analysis

The primary chemical reaction involving Fmoc-Ahp(7)-ol is the removal of the Fmoc protecting group during peptide synthesis . This process involves the use of a base to trigger β-elimination of carbamic acid .Safety and Hazards

Based on the available safety data sheets for similar Fmoc-protected amino acids , it is recommended to handle Fmoc-Ahp(7)-ol with caution. Avoid contact with skin and eyes, and avoid breathing dust. In case of contact, wash off with soap and plenty of water. If swallowed, rinse mouth with water and consult a physician .

Wirkmechanismus

Target of Action

Fmoc-Ahp(7)-ol is a synthetic compound used in peptide synthesis . The primary target of Fmoc-Ahp(7)-ol is the amino group of an amino acid, which it protects during the peptide bond formation process .

Mode of Action

The mode of action of Fmoc-Ahp(7)-ol involves the protection of the amino group during peptide synthesis . The compound reacts with the amino group to form a temporary protective group, preventing it from reacting with other compounds during the synthesis process . This protection is crucial for the successful formation of peptide bonds .

Biochemical Pathways

Fmoc-Ahp(7)-ol plays a significant role in the biochemical pathway of peptide synthesis . It is involved in the formation of peptide bonds, a process that links amino acids together to form peptides. The protection provided by Fmoc-Ahp(7)-ol ensures that the peptide bonds are formed correctly, leading to the successful synthesis of peptides .

Pharmacokinetics

Like other fmoc-protected amino acids, it is likely to have good stability under normal storage conditions .

Result of Action

The result of Fmoc-Ahp(7)-ol’s action is the successful synthesis of peptides . By protecting the amino group, Fmoc-Ahp(7)-ol ensures that peptide bonds can be formed without unwanted side reactions. This leads to the production of peptides with the correct sequence and structure .

Action Environment

The action of Fmoc-Ahp(7)-ol is influenced by the conditions under which peptide synthesis is carried out . Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of Fmoc-Ahp(7)-ol’s protective action . Proper storage of Fmoc-Ahp(7)-ol is also important to maintain its stability and efficacy .

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-(7-hydroxyheptyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO3/c24-15-9-3-1-2-8-14-23-22(25)26-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21,24H,1-3,8-9,14-16H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVKGWOBUNLBZTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2910311.png)

![1-[2-(3,4-difluorophenoxy)phenyl]-N-(4-iodophenyl)methanimine](/img/structure/B2910312.png)

![[2-Oxo-2-(2,3,4,5,6-pentafluoroanilino)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2910313.png)

![[2-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2910317.png)

![N,N-Dimethyl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2910322.png)